![molecular formula C29H38N6O B3839116 2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine](/img/structure/B3839116.png)
2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine
Overview
Description
2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a butoxyphenyl group, a pentylpiperazinyl group, and a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine typically involves multi-step organic reactions. One common approach is the diazotization of aniline derivatives followed by coupling with pyrimidine derivatives. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors and automated systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The diazenyl linkage plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-butoxyphenyl)-5-{(E)-[4-(4-methylpiperazin-1-yl)phenyl]diazenyl}pyrimidine
- 2-(4-butoxyphenyl)-5-{(E)-[4-(4-ethylpiperazin-1-yl)phenyl]diazenyl}pyrimidine
Uniqueness
2-(4-butoxyphenyl)-5-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}pyrimidine is unique due to its specific structural features, such as the pentylpiperazinyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
[2-(4-butoxyphenyl)pyrimidin-5-yl]-[4-(4-pentylpiperazin-1-yl)phenyl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N6O/c1-3-5-7-16-34-17-19-35(20-18-34)27-12-10-25(11-13-27)32-33-26-22-30-29(31-23-26)24-8-14-28(15-9-24)36-21-6-4-2/h8-15,22-23H,3-7,16-21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTNLWREEBOVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=CC=C(C=C2)N=NC3=CN=C(N=C3)C4=CC=C(C=C4)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-[2-(3-methyl-5-oxo-1-phenyl-2H-pyrazol-4-yl)diazen-1-yl]benzoate](/img/structure/B3839035.png)
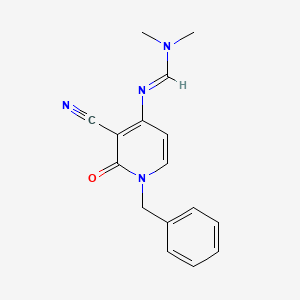
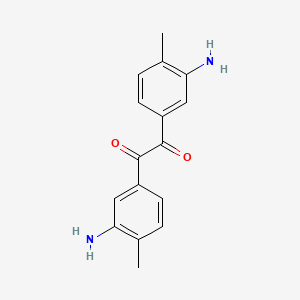
![[(E)-(5-nitrofuran-2-yl)methylideneamino] N-phenylcarbamate](/img/structure/B3839052.png)
![2-(2-chlorobenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B3839054.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3839055.png)
![5-(3-chlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B3839060.png)
![N'-[(E)-[4-(Dipropylamino)phenyl]methylidene]-3-phenylpropanehydrazide](/img/structure/B3839064.png)
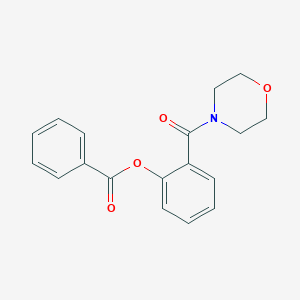
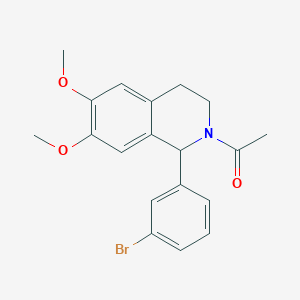
![diethyl [2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]malonate](/img/structure/B3839095.png)
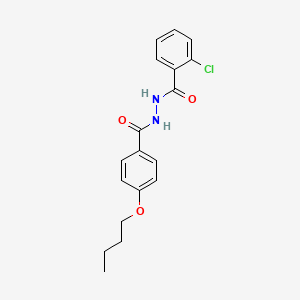
![[(Z)-[morpholin-4-yl-(4-nitrophenyl)methylidene]amino] acetate](/img/structure/B3839108.png)
![[(E)-(4-methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B3839125.png)
